4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride

Descripción general

Descripción

Molecular Structure Analysis

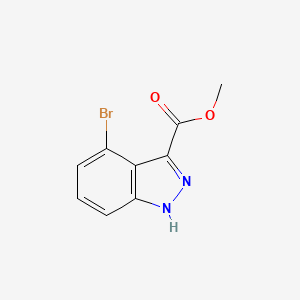

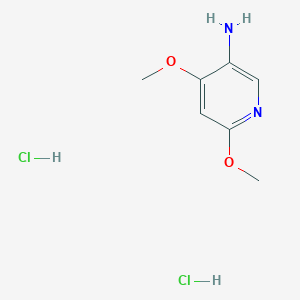

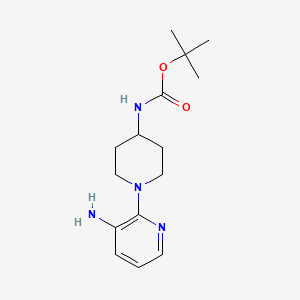

The empirical formula of “4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride” is C8H7F3N2 . The molecular weight is 188.15 . The SMILES string representation is NC(C1=CC=C(C=C1)C(F)(F)F)=N .Physical And Chemical Properties Analysis

The compound is a solid . The CAS Number is 38980-96-0 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources.Aplicaciones Científicas De Investigación

Drug Discovery and Development

4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride: plays a significant role in the early stages of drug discovery. Its unique structure allows it to be used as a building block in the synthesis of more complex molecules. For instance, it can be utilized in the creation of ligands for binding studies during the drug design process . The compound’s ability to participate in fluorine NMR makes it valuable for screening large numbers of ligands efficiently and sensitively, which is crucial for identifying promising drug candidates .

Biochemical Research

In biochemical research, this compound can be used as a reagent in the study of enzyme inhibition. Its fluorinated benzamidine moiety can interact with various enzymes, potentially leading to the development of new inhibitors that can be used to understand or modulate enzyme activity .

Pharmaceutical Research

Pharmaceutical research can benefit from the use of 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride in the synthesis of potential therapeutic agents. For example, it may serve as an intermediate in the production of compounds with anticancer properties .

Chemical Synthesis

This compound is valuable in chemical synthesis as a fluorinated building block. Its incorporation into other molecules can introduce trifluoromethyl groups, which are known to enhance the biological activity and stability of pharmaceuticals .

Medical Diagnostics

While direct applications in medical diagnostics are not explicitly documented, the properties of 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride suggest potential uses in the development of diagnostic reagents or assays, particularly in the design of fluorescent probes due to its fluorine content .

Industrial Applications

Although primarily used in research and development, 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride could have industrial applications, such as in the manufacture of specialty chemicals where fluorinated compounds are required for their unique reactivity and stability .

Safety and Hazards

The compound is classified under GHS07. The hazard statements include H317 - H319, indicating that it may cause an allergic skin reaction and serious eye irritation . The precautionary statements include P280 - P305 + P351 + P338, suggesting that protective gloves and eye protection should be worn, and in case of contact with eyes, rinse cautiously with water for several minutes .

Propiedades

IUPAC Name |

4-fluoro-2-(trifluoromethyl)benzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4N2.ClH/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12;/h1-3H,(H3,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJAIJCNTBAPWCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-({(Z)-1-[(E)-2-(dimethylamino)ethenyl]-4,4,4-trifluoro-3-oxo-1-butenyl}amino)-2-thiophenecarboxylate](/img/structure/B1452306.png)

![5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1452314.png)

![2,2-Dimethyl-4-oxo-7-[(trifluoromethane)sulfonyloxy]-2,4-dihydro-1,3-benzodioxin-5-yltrifluoromethanesulfonate](/img/structure/B1452317.png)

![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1452318.png)

![Methyl 4-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B1452324.png)